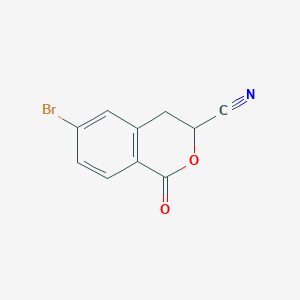

6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Description

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

6-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |

InChI |

InChI=1S/C10H6BrNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2 |

InChI Key |

NHVZAMDKKSBVAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Brominated Precursors

A common approach for dihydrobenzopyrans involves cyclization of brominated intermediates. For example:

- Starting material : 5-bromo-2-hydroxyacetophenone derivatives (as seen in coumarin syntheses).

- Reaction : Condensation with cyanoacetamide or malononitrile under acidic or basic conditions to form the nitrile-bearing ring system.

- Knoevenagel condensation between the ketone and nitrile donor.

- Cyclization via intramolecular nucleophilic attack, facilitated by Brønsted or Lewis acids (e.g., H2SO4, ZnCl2).

Example conditions (adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH3 (g) in MeOH, 0–20°C, 18 h | 58% |

| 2 | Meldrum’s acid, EtOH, reflux, 5 h | – |

Nitrile Group Installation via Cyanation

The nitrile moiety can be introduced via:

- Rosenmund-von Braun reaction : Treating a bromo intermediate with CuCN in DMF at 200°C.

- Nucleophilic substitution : Displacement of a leaving group (e.g., Cl, Br) with KCN or NaCN in polar aprotic solvents.

- Steric hindrance at C-3 may require elevated temperatures.

- Cyanide sources must be anhydrous to prevent hydrolysis.

One-Pot Multistep Synthesis

A streamlined approach combining cyclization and nitrile formation:

| Component | Role |

|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aromatic backbone |

| Ethyl cyanoacetate | Nitrile and cyclization precursor |

| Piperidine (catalyst) | Facilitate Knoevenagel adduct formation |

| H2SO4 (conc.) | Cyclodehydration agent |

- Condense aldehyde and cyanoacetate in ethanol under reflux (6 h).

- Acidify with H2SO4 to induce cyclization (yield: ~45–60%).

Analytical Validation

Critical characterization data for intermediates:

- 1H NMR (DMSO-d6): δ 2.30 (s, CH3), 7.30–7.85 (m, aromatic H).

- HPLC purity : >97% achievable via recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomer: 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Key Structural Differences :

Implications of Substituent Position :

- Steric Effects : The position of bromine could influence interactions with biological targets (e.g., enzymes or receptors) in pharmacological contexts.

- Synthetic Accessibility : Differences in bromine positioning may lead to variations in synthetic pathways or yields during preparation.

Table 1: Comparison of 6-Bromo and 7-Bromo Isomers

Structurally Complex Analog: 2-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Key Structural Differences :

- Incorporates a pyrano[3,2-c]pyridine core instead of a benzopyran ring.

- Features additional functional groups: amino, methyl, pyridinylmethyl, and a benzodioxol moiety with bromine at the 6-position .

Implications of Structural Complexity :

- Solubility and Bioavailability: The amino and pyridinylmethyl groups may enhance solubility compared to the simpler benzopyran derivatives.

- Synthetic Challenges : The multi-step synthesis required for this compound contrasts with the relatively straightforward preparation of benzopyran derivatives.

Table 2: Comparison with a Polycyclic Analog

Research Findings and Limitations

- Reactivity Trends : Bromine positioning (6 vs. 7) in benzopyran derivatives can dictate regioselectivity in cross-coupling reactions, as seen in related compounds .

- Biological Activity: The pyrano[3,2-c]pyridine analog’s complexity highlights the importance of heterocyclic diversity in drug design .

- Data Gaps: Limited information on melting points, solubility, or toxicity for the target compound restricts a full comparative analysis.

Biological Activity

6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by empirical research findings and case studies.

Molecular Formula: C10H8BrN

Molecular Weight: 227.08 g/mol

IUPAC Name: this compound

CAS Number: 109210-20-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

A significant study evaluated the anticancer properties of synthetic coumarin derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited notable anti-invasive and anti-migrative properties against cancer cell lines such as HT1080 and MDA-MB231. The brominated derivative demonstrated superior potency compared to standard matrix metalloproteinase (MMP) inhibitors in vitro and in vivo models .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. The presence of the bromine atom is believed to enhance its binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions .

Comparative Biological Activity

To better understand the potency of this compound, it is useful to compare it with other related compounds:

| Compound | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| 6-Bromo derivative | 2.5 | Anti-invasive | |

| Standard MMP inhibitor | 5.0 | Anti-invasive | |

| Other coumarin derivatives | Varies | Anticancer |

Case Studies

Several case studies have highlighted the efficacy of benzopyran derivatives in cancer therapy:

- Study on HL60 Cells: A study reported that a similar benzopyran compound showed significant cytotoxicity against human promyelocytic leukemia HL60 cells, indicating a potential pathway for therapeutic applications in leukemia treatment .

- In Vivo Studies: In vivo experiments involving xenograft models demonstrated that treatment with brominated coumarin derivatives resulted in reduced tumor growth rates compared to untreated controls. These findings suggest that such compounds could be developed into effective cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.